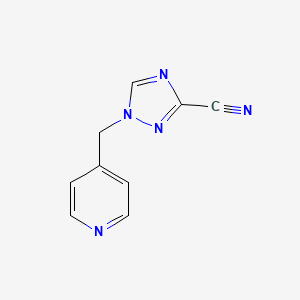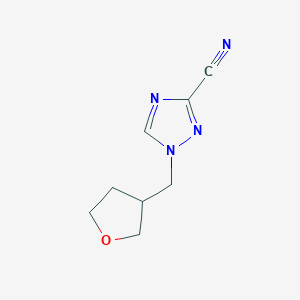![molecular formula C14H19N3O B7574805 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol, also known as MPMP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPMP is a derivative of 5-methyl-1H-pyrazole and has been shown to exhibit a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the antioxidant response.
Biochemical and Physiological Effects
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has also been shown to improve cognitive function and motor coordination in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol also exhibits a variety of biochemical and physiological effects, making it a versatile tool for studying various signaling pathways in the body. However, there are also limitations to using 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol in these diseases. Another area of interest is the development of novel derivatives of 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol with improved therapeutic properties. Overall, 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has shown promising potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and therapeutic applications.
Synthesemethoden
The synthesis of 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol involves several steps, including the reaction of 5-methyl-1H-pyrazole with formaldehyde and the subsequent reaction of the resulting product with 3-aminomethylphenol. The final product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-13(10-16-17-11)5-3-7-15-9-12-4-2-6-14(18)8-12/h2,4,6,8,10,15,18H,3,5,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNIJDFZIAPLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)


![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)

![2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)

![2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)

![N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine](/img/structure/B7574839.png)